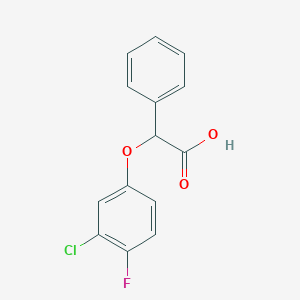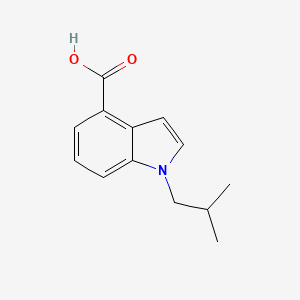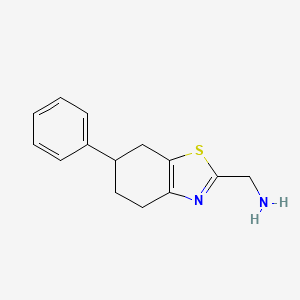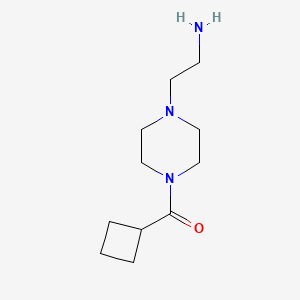
2-(4-Cyclobutanecarbonylpiperazin-1-yl)ethan-1-amine
Übersicht
Beschreibung
2-(4-Cyclobutanecarbonylpiperazin-1-yl)ethan-1-amine is a chemical compound with the CAS Number: 1094793-21-1 . It has a molecular weight of 211.31 . The compound is typically stored at room temperature and is available in liquid form . The IUPAC name for this compound is 2-[4-(cyclobutylcarbonyl)-1-piperazinyl]ethanamine .
Molecular Structure Analysis
The InChI code for 2-(4-Cyclobutanecarbonylpiperazin-1-yl)ethan-1-amine is 1S/C11H21N3O/c12-4-5-13-6-8-14(9-7-13)11(15)10-2-1-3-10/h10H,1-9,12H2 . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
2-(4-Cyclobutanecarbonylpiperazin-1-yl)ethan-1-amine is a liquid at room temperature . It has a molecular weight of 211.31 .Wissenschaftliche Forschungsanwendungen
Inhibitors of 15-Lipoxygenase
A study by Asghari et al. (2016) explored derivatives of 5,5'-(ethane-1,2-diyl)bis(3-((5-bromo-6-methyl-2-tertiaryamino pyrimidin-4-yl)thio)-4H-1,2,4-triazol-4-amine), including 1-methylpiperazine and 1-ethylpiperazine, as potential inhibitors of 15-lipoxygenase (15-LO). These compounds showed significant inhibition, with IC50 values of 4.15 and 2.9 μM respectively, demonstrating their potential as 15-LO inhibitors (Asghari et al., 2016).
Poly(amido-amine)s as Endosomolytic Polymers
Ferruti et al. (2000) investigated poly(amido-amine)s (PAAs) containing two ter-amino groups and one carboxyl group per repeating unit for their endosomolytic properties. The study showed considerable variation in the basicity of the amino groups and the consistency of the carboxyl groups' acid strength. The PAAs with higher basicity values exhibited more cytotoxicity and pH-dependent hemolysis, highlighting their potential use in biological applications (Ferruti et al., 2000).
Antibacterial Activity of Benzyl Piperazine Derivatives
Merugu, Ramesh, and Sreenivasulu (2010) conducted a study on the synthesis of benzyl piperazine with pyrimidine and isoindolinedione derivatives, which demonstrated notable antibacterial activity. This research provides insights into the potential of such compounds in developing new antibacterial agents (Merugu, Ramesh, & Sreenivasulu, 2010).
Organocatalysis in Asymmetric Synthesis
Kostenko et al. (2018) synthesized C2-symmetric chiral tertiary amines with squaramide fragments, which efficiently catalyzed asymmetric additions to nitroolefins and ortho-(tosylamino)chalcone with β-nitrostyrene. This research highlights the potential of these compounds in asymmetric synthesis, contributing to the field of organocatalysis (Kostenko et al., 2018).
Safety And Hazards
The compound is associated with several hazard statements including H302, H315, H318, and H335 . These indicate that the compound may be harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Eigenschaften
IUPAC Name |
[4-(2-aminoethyl)piperazin-1-yl]-cyclobutylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N3O/c12-4-5-13-6-8-14(9-7-13)11(15)10-2-1-3-10/h10H,1-9,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCTSZMYILANKLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)N2CCN(CC2)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Cyclobutanecarbonylpiperazin-1-yl)ethan-1-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



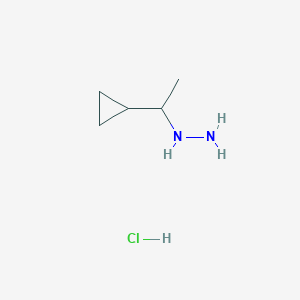

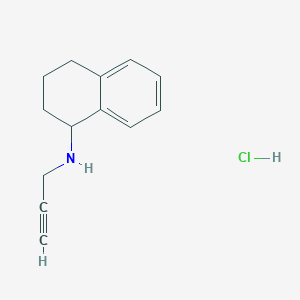
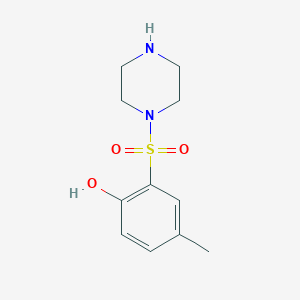
![2,4,5-Triazatricyclo[7.3.0.0^{3,7}]dodeca-1,3(7),5,8-tetraen-6-amine](/img/structure/B1420238.png)
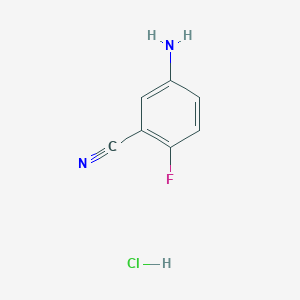
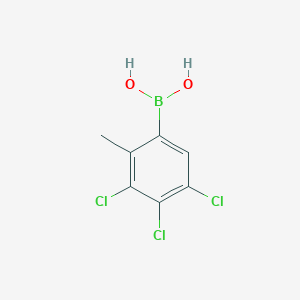
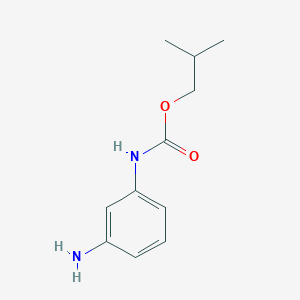
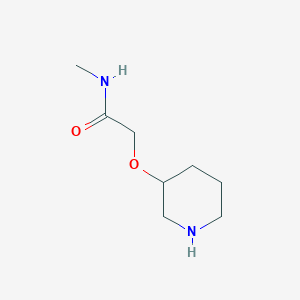
![(1-Cyclopropylethyl)[2-(4-fluorophenyl)ethyl]amine](/img/structure/B1420244.png)
![2-[N-methyl-2-(1H-pyrazol-1-yl)propanamido]acetic acid](/img/structure/B1420246.png)
